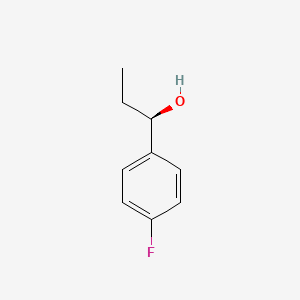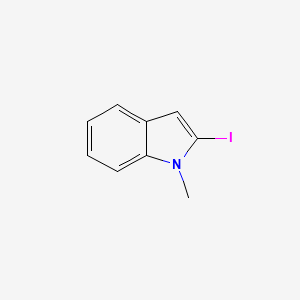
(1R)-1-(4-fluorophenyl)propan-1-ol
Vue d'ensemble
Description
(1R)-1-(4-fluorophenyl)propan-1-ol is an organic compound that belongs to the class of secondary alcohols It features a fluorine atom attached to the para position of a phenyl ring, which is connected to a propanol chain
Synthetic Routes and Reaction Conditions:
Reduction of Ketones: One common method for preparing this compound involves the reduction of (4-fluorophenyl)propan-1-one using a chiral reducing agent such as ®-CBS catalyst (oxazaborolidine) in the presence of borane (BH3).
Grignard Reaction: Another method involves the reaction of 4-fluorobenzaldehyde with a Grignard reagent, such as ethylmagnesium bromide, followed by hydrolysis to yield the desired alcohol.
Industrial Production Methods:
Catalytic Hydrogenation: On an industrial scale, this compound can be produced via catalytic hydrogenation of (4-fluorophenyl)propan-1-one using a chiral catalyst under high pressure and temperature conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (4-fluorophenyl)propan-1-one using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to (1R)-1-(4-fluorophenyl)propan-1-amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products Formed:
Oxidation: (4-fluorophenyl)propan-1-one
Reduction: (1R)-1-(4-fluorophenyl)propan-1-amine
Substitution: (1R)-1-(4-fluorophenyl)propan-1-chloride
Applications De Recherche Scientifique
(1R)-1-(4-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: It serves as a building block for the development of drugs, particularly those targeting neurological and psychiatric disorders.
Industry: It is utilized in the production of fine chemicals and as a chiral auxiliary in asymmetric synthesis.
Mécanisme D'action
The mechanism of action of (1R)-1-(4-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group allows for hydrogen bonding, which can influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
(1R)-1-phenylpropan-1-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.
(1R)-1-(4-chlorophenyl)propan-1-ol: Contains a chlorine atom instead of fluorine, which can affect its reactivity and interactions with biological targets.
(1R)-1-(4-bromophenyl)propan-1-ol:
Uniqueness: The presence of the fluorine atom in (1R)-1-(4-fluorophenyl)propan-1-ol imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in drug design and development.
Propriétés
IUPAC Name |
(1R)-1-(4-fluorophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9,11H,2H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNKDCZWGZSHNR-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C1=CC=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436142 | |
| Record name | (R)-1-(4-Fluorophenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
166371-89-7 | |
| Record name | (R)-1-(4-Fluorophenyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















